

Total Synthesis of Crocapeptin C and Its Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: **Crocapeptin C**

Cat. No.: **B12385163**

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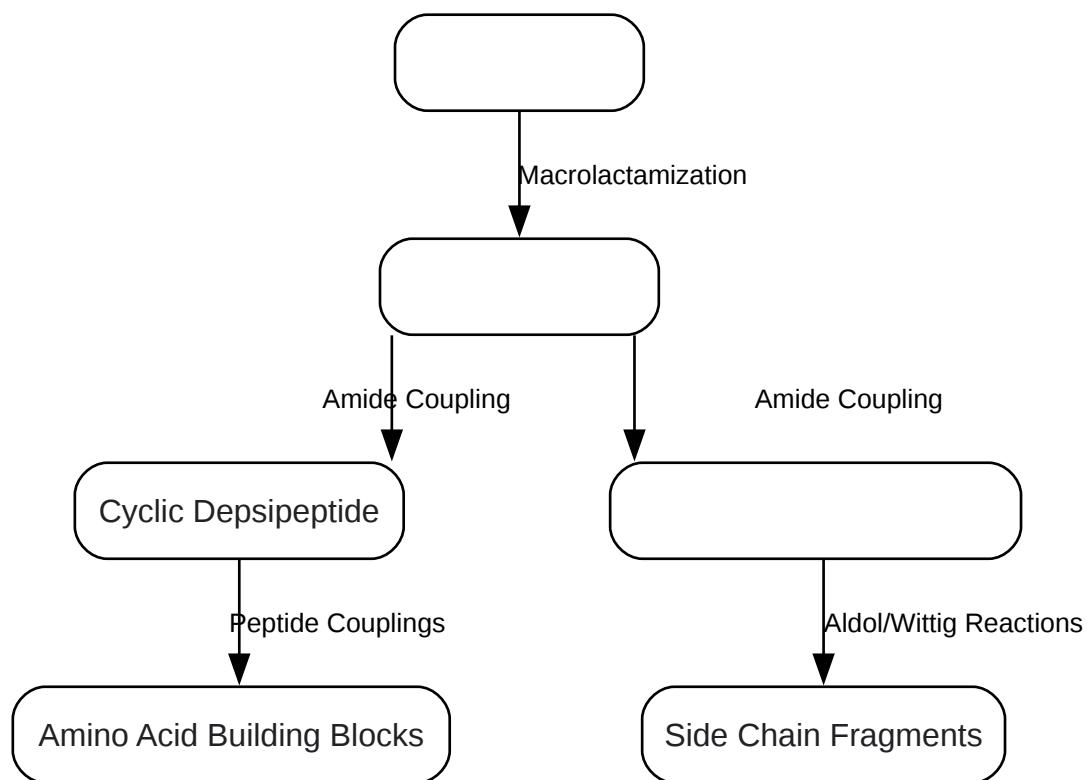
These application notes provide a detailed overview of the total synthesis of the cyclic depsipeptide **Crocapeptin C** and its derivatives. The included protocols are based on established synthetic routes and are intended to serve as a guide for researchers in natural product synthesis and drug discovery.

Introduction

Crocapeptin C is a natural product that has garnered significant interest due to its unique structure and promising biological activity, particularly its antifungal properties. Its complex architecture, featuring a cyclic depsipeptide core and a novel C9 polyketide side chain, presents a formidable challenge for synthetic chemists. This document outlines the key methodologies for its total synthesis and the preparation of derivatives for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

The synthetic strategy for **Crocapeptin C** hinges on a convergent approach. The molecule is disconnected into two key fragments: a cyclic depsipeptide core and the C9 polyketide side chain. This approach allows for the parallel synthesis of these fragments, which are then coupled and cyclized to afford the final product.



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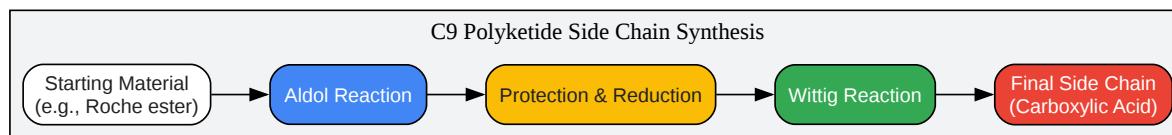
Caption: Retrosynthetic analysis of **Crocapeptin C**.

Experimental Protocols

The following protocols are adapted from the successful total synthesis of **Crocapeptin C**.

Synthesis of the C9 Polyketide Side Chain

A key challenge in the synthesis is the stereoselective construction of the C9 polyketide side chain. The following is a generalized workflow.



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Caption: Workflow for the synthesis of the C9 polyketide side chain.

Protocol:

- **Aldol Reaction:** A chiral auxiliary-controlled acetate aldol reaction is employed to set the initial stereocenters. To a solution of the chiral auxiliary-appended acetate in a suitable solvent (e.g., CH_2Cl_2), add a Lewis acid (e.g., TiCl_4) at low temperature (-78°C). Subsequently, add the desired aldehyde precursor.
- **Stereoselective Reduction:** Following the aldol reaction, a diastereoselective reduction of the resulting ketone is performed using a reducing agent such as NaBH_4 in the presence of a chelating agent.
- **Protection and Chain Elongation:** The newly formed hydroxyl group is protected (e.g., as a silyl ether). The ester is then converted to an aldehyde, which is subjected to a Wittig reaction to install the remaining carbon atoms of the side chain.
- **Deprotection and Oxidation:** Finally, removal of the protecting groups and oxidation of the terminal alcohol yields the desired C9 polyketide carboxylic acid.

Synthesis of the Depsipeptide Core and Macrolactamization

The cyclic depsipeptide is assembled through sequential peptide couplings, followed by macrolactamization.

Protocol:

- **Peptide Couplings:** Starting from the C-terminal amino acid, sequential amide bond formations are carried out using standard peptide coupling reagents (e.g., HATU, HOBT).
- **Ester Bond Formation:** The ester linkage in the depsipeptide is typically formed via an esterification reaction between the C-terminal carboxylic acid of one peptide fragment and a hydroxyl group on an amino acid side chain of another.
- **Final Coupling and Cyclization:** The C9 polyketide side chain is coupled to the N-terminus of the linear depsipeptide. After deprotection of the C-terminus, the linear precursor is

subjected to high-dilution macrolactamization conditions using a suitable coupling reagent to furnish the cyclic product.

Data Presentation

The following tables summarize key data from the synthesis and biological evaluation of **Crocapeptin C** and its derivatives.

Table 1: Key Reaction Yields in the Total Synthesis of **Crocapeptin C**

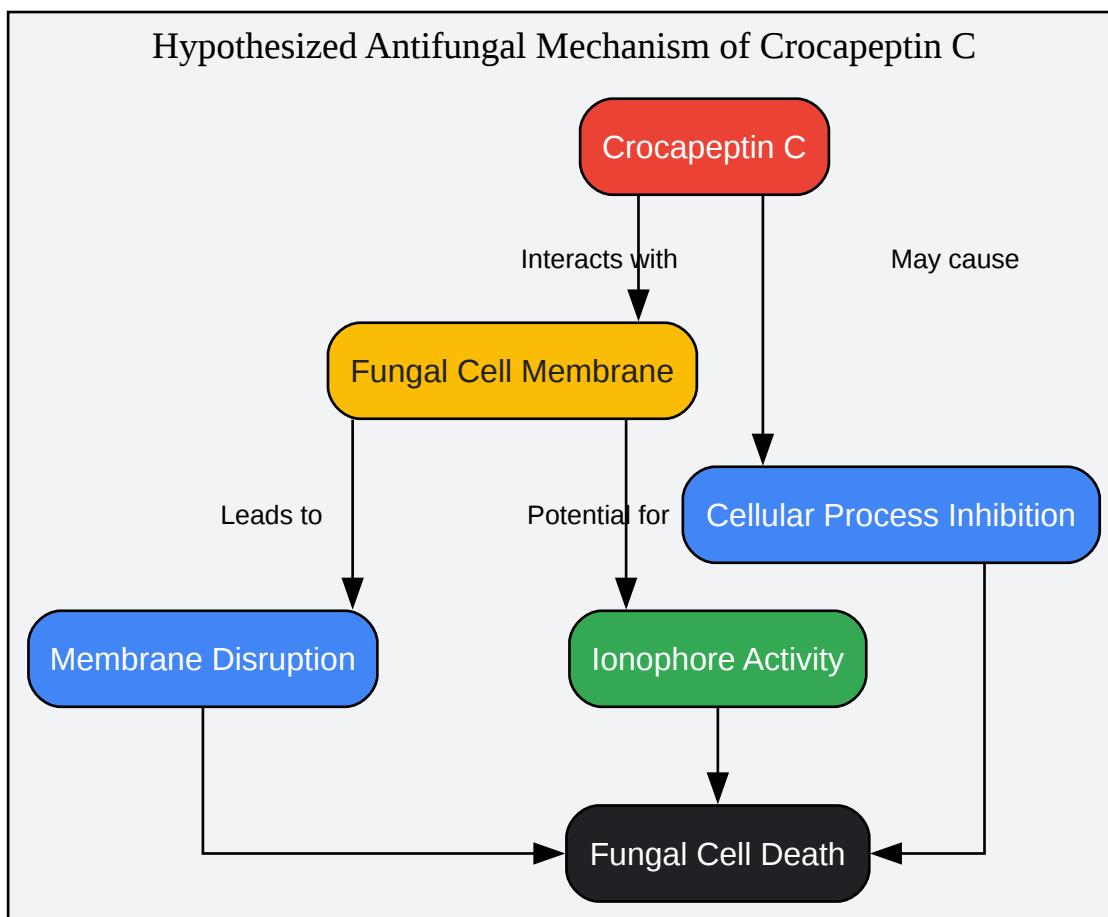
Step	Reagents and Conditions	Yield (%)
Aldol Reaction	TiCl ₄ , DIPEA, CH ₂ Cl ₂ , -78 °C	~75-85
Stereoselective Reduction	NaBH ₄ , MeOH, -78 °C	>90
Wittig Reaction	(Ph ₃ P) ₂ CH ₂ , n-BuLi, THF	~60-70
Macrolactamization	HATU, HOAt, High Dilution	~40-50

Table 2: Antifungal Activity of **Crocapeptin C** and Derivatives

Compound	Modification	MIC against <i>C. albicans</i> (µg/mL)
Crocapeptin C	Natural Product	8
Derivative 1	Simplified C9 Side Chain	32
Derivative 2	N-Methylation of an Amide	16
Derivative 3	Epimerization of a Stereocenter	>64

Mechanism of Action (Hypothesized)

The precise mechanism of action of **Crocapeptin C** is still under investigation. However, based on its structure and initial biological data, it is hypothesized to disrupt the fungal cell membrane integrity or interfere with key cellular processes.



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Caption: Hypothesized mechanism of action for **Crocapeptin C**.

Conclusion

The total synthesis of **Crocapeptin C** has been successfully achieved, providing a platform for the synthesis of novel derivatives and further investigation into its biological activities. The protocols and data presented herein serve as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. Future work will focus on elucidating the precise mechanism of action and optimizing the antifungal potency of this promising natural product.

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